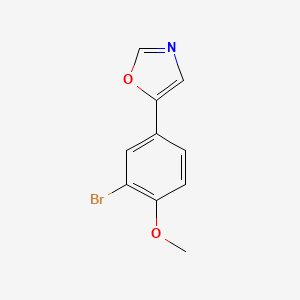

5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole

Übersicht

Beschreibung

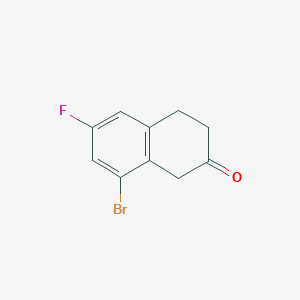

“5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a phenyl group that is substituted with a bromo group at the 3-position and a methoxy group at the 4-position .

Molecular Structure Analysis

The molecular structure of “5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole” would consist of an oxazole ring attached to a phenyl ring at the 5-position. The phenyl ring would have a bromo group at the 3-position and a methoxy group at the 4-position .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

The compound could be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The bromo-substituent in the compound could potentially be replaced with an organoboron reagent in the presence of a palladium catalyst .

Synthesis of Bromophenols

5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole could serve as a precursor in the synthesis of bromophenols . Bromophenols are a group of compounds isolated from marine algae, and they have been shown to possess a variety of biological activities .

Anti-Inflammatory Applications

Bromophenols, including those that could potentially be synthesized from 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole, have demonstrated anti-inflammatory effects . For example, a novel synthetic marine bromophenol derivative displayed powerful anti-inflammatory effects and could be used in the treatment of acute pyelonephritis .

Antimicrobial Applications

Bromophenols have also shown antimicrobial properties . Therefore, 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole could potentially be used to synthesize new antimicrobial agents .

Anticancer Applications

The compound could potentially be used in the development of anticancer drugs . Bromophenols have demonstrated anticancer activities, and the bromo-substituent in the compound could contribute to these effects .

Antidiabetic Applications

Bromophenols, including those that could potentially be synthesized from 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole, have shown antidiabetic effects . Therefore, the compound could potentially be used in the development of new antidiabetic drugs .

Wirkmechanismus

Target of Action

The primary target of 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole is the Polycomb Repressive Complex 2 (PRC2) . PRC2 is an epigenetic transcriptional repression system, whose catalytic subunit (ENHANCER OF ZESTE HOMOLOG 2, EZH2 in animals) is responsible for trimethylating histone H3 at lysine 27 (H3K27me3) .

Mode of Action

5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole interacts with its target, PRC2, by inhibiting its activity . This inhibition reduces the total amount of H3K27me3 in a dose-dependent fashion . The reduction of H3K27me3 disrupts the normal function of PRC2, leading to changes in gene expression.

Biochemical Pathways

The inhibition of PRC2 affects the H3K27me3 pathway . This pathway is crucial for maintaining the balance of gene expression. When PRC2 is inhibited, the level of H3K27me3 decreases, leading to the derepression of certain genes . The downstream effects of this include changes in cell differentiation and development .

Result of Action

The result of the action of 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole is a change in gene expression due to the reduction of H3K27me3 . This can lead to changes in cell differentiation and development . In the specific case of Arabidopsis seedlings, treatment with the compound was shown to affect both seed germination and root growth .

Eigenschaften

IUPAC Name |

5-(3-bromo-4-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-13-9-3-2-7(4-8(9)11)10-5-12-6-14-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYFAZZOIWIVGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.